molecular formula C6H5F3N2O B14853016 6-Amino-5-(trifluoromethyl)pyridin-3-ol

6-Amino-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B14853016
M. Wt: 178.11 g/mol
InChI Key: MJCXJZFYQQYCMI-UHFFFAOYSA-N
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Description

6-Amino-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, an amino group at position 6, and a trifluoromethyl (CF₃) substituent at position 3. This compound is part of a broader class of fluorinated pyridines, which are valued in medicinal chemistry and materials science due to their unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and hydroxyl groups provide sites for hydrogen bonding and derivatization .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

6-amino-5-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-11-5(4)10/h1-2,12H,(H2,10,11)

InChI Key

MJCXJZFYQQYCMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the introduction of the trifluoromethyl group into a pyridine ring. This can be done using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-amino-5-(trifluoromethyl)pyridin-3-ol can be compared to related pyridine derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound –NH₂ (6), –CF₃ (5), –OH (3) C₆H₄F₃N₂O 195.10* Pharmaceutical building block
6-Chloro-5-(trifluoromethyl)pyridin-3-ol –Cl (6), –CF₃ (5), –OH (3) C₆H₃ClF₃NO 197.54 Halogenated intermediate
6-Methyl-5-(trifluoromethyl)pyridin-3-amine –CH₃ (6), –CF₃ (5), –NH₂ (3) C₇H₇F₃N₂ 194.15 Agrochemical research
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol –F (2), –CF₃ (5), –OH (3) C₆H₃F₄NO 197.09 Fluorinated bioactive agent
5-Bromo-6-fluoropyridin-3-ol –Br (5), –F (6), –OH (3) C₅H₂BrFNO 207.98 Lab reagent for cross-coupling
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol –C₆H₃F(OCH₃) (5), –OH (3) C₁₂H₁₀FNO₂ 243.22 Kinase inhibitor scaffold

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-Withdrawing Groups (CF₃, Cl, F): The trifluoromethyl group in position 5 increases acidity at the hydroxyl position (3) due to its strong electron-withdrawing nature. This contrasts with methyl-substituted analogs (e.g., 6-methyl-5-(trifluoromethyl)pyridin-3-amine), where the electron-donating –CH₃ group reduces acidity . Halogen vs. Amino Groups: Replacing –Cl (as in 6-chloro-5-(trifluoromethyl)pyridin-3-ol) with –NH₂ enhances nucleophilicity at position 6, making the amino derivative more reactive in cross-coupling reactions .

Biological Activity: Fluorinated pyridines (e.g., 2-fluoro-5-(trifluoromethyl)pyridin-3-ol) exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, making them attractive for CNS drug development . The hydroxyl group at position 3 in this compound enables hydrogen bonding with biological targets, a feature absent in methylated variants like 6-methyl-5-(trifluoromethyl)pyridin-3-amine .

Synthetic Utility: Compounds with halogens (e.g., 5-bromo-6-fluoropyridin-3-ol) serve as intermediates for Suzuki-Miyaura couplings, whereas amino-substituted derivatives are more suited for amide bond formation .

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